molecular formula C17H19NO2 B2556516 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone CAS No. 861207-70-7

1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone

Cat. No. B2556516
M. Wt: 269.344
InChI Key: JHQFIYHDYPOERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone” is a compound with the CAS Number: 861207-70-7. It has a molecular weight of 269.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 269.34 .

Scientific Research Applications

Indole Synthesis and Applications

Indole synthesis has been a significant area of interest in organic chemistry, given the biological and pharmaceutical importance of indole and its derivatives. A comprehensive review of indole synthesis methods classifies them into several types based on the bond formation strategies in the indole ring. These methods are crucial for constructing the indole core, a common structure in natural products and pharmaceuticals. The review highlights the importance of indole synthesis in developing new medicinal compounds, showcasing the relevance of such chemical transformations in creating structurally complex and biologically active molecules (Taber & Tirunahari, 2011).

Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) in Food

Research on OPAHs, which share structural similarities with indole derivatives by having aromatic systems with oxygen-containing functional groups, has shown their potential toxicity but also their occurrence in the environment and food. The study on OPAHs can shed light on the environmental and health-related aspects of indole derivatives, considering their presence in various biological systems and potential effects (Ma & Wu, 2022).

Hydroxycoumarins: Bioactive Heterocyclic Compounds

Hydroxycoumarins, another class of bioactive heterocyclic compounds, have been extensively studied for their chemical, photochemical, and biological properties. This research is relevant to the study of "1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone" as it provides insights into the development of synthetic strategies and understanding the biological activities of complex heterocyclic compounds. The review emphasizes the synthesis routes, reactivity, and applications of 3-hydroxycoumarin, suggesting the potential for similar investigations into indole derivatives (Yoda, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-[1-(cyclohexanecarbonyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQFIYHDYPOERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone

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